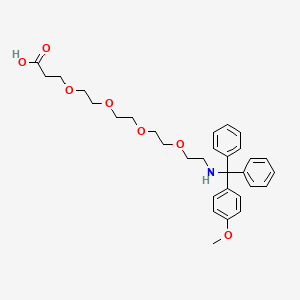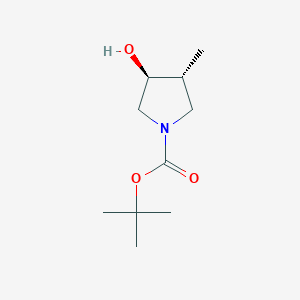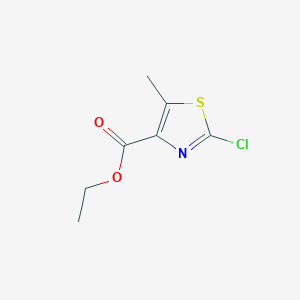
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3 It is characterized by the presence of a chlorine atom, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common route involves the following steps:
Nitration: The starting material, 2-chloro-4-fluoroanisole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methoxy group.
Halogenation: The nitrated product is then subjected to halogenation using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the ortho position relative to the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and halogens), the compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring can react with nucleophiles, leading to the displacement of the chlorine or fluorine atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Halogenation: Chlorine gas, iron(III) chloride as a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzene Derivatives: Further substitution reactions yield various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene in chemical reactions involves the following steps:
Electrophilic Attack: The electron-deficient aromatic ring is susceptible to attack by electrophiles, leading to the formation of a sigma complex.
Nucleophilic Attack: The presence of electron-withdrawing groups makes the compound reactive towards nucleophiles, resulting in nucleophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene: Similar structure but with different positions of substituents.
2-Chloro-4-fluoro-5-nitroanisole: Another isomer with a different arrangement of substituents.
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methoxy group, leading to different reactivity.
Uniqueness
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSTQPRYUSALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

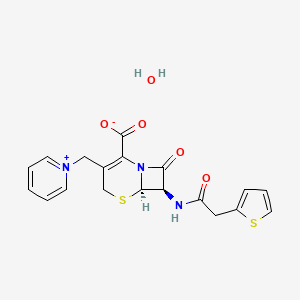
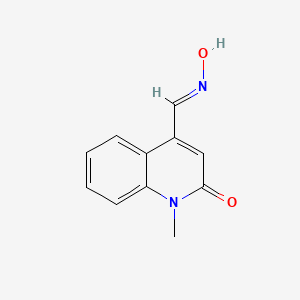

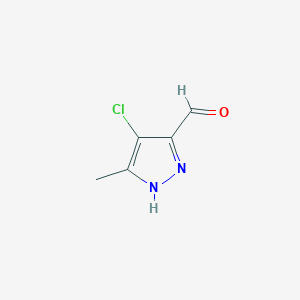
![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)




